(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid
Overview
Description
(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of benzofuran make it a privileged scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the electrophilic nitration of 3-unsubstituted benzofurans, followed by the condensation with appropriate aldehydes or ketones .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product .
Types of Reactions:
Oxidation: Benzofuran derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the nitro group in (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are frequently used.
Major Products:
Oxidation: Oxidized benzofuran derivatives.
Reduction: Amino-substituted benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The benzofuran core can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness: (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid stands out due to its unique combination of a nitro group and a benzofuran core, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid, a benzofuran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Overview of Biological Activities
Benzofuran derivatives are known for their significant biological activities, which include:
- Antimicrobial Activity : The compound exhibits effectiveness against various microbial strains.
- Anti-inflammatory Properties : It has been shown to modulate inflammatory responses.
- Cytotoxic Effects : Notably, it demonstrates selective cytotoxicity towards certain cancer cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects.
- Enzyme Interaction : The benzofuran core may modulate the activity of various enzymes and receptors involved in disease processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:
Compound Name | Biological Activity | Notable Uses |
---|---|---|
Psoralen | Antimicrobial, used in skin treatment | Psoriasis treatment |
8-Methoxypsoralen | Antiviral, photochemotherapy | Treatment of skin diseases |
Angelicin | Antimicrobial | Various infections |
This compound | Antimicrobial, anti-inflammatory, cytotoxic | Potential therapeutic applications |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. Notably, it exhibited an IC50 value of 5.7 µM against A375 melanoma cells, indicating potent anticancer activity . Further research is needed to elucidate the exact mechanisms and pathways involved in its cytotoxic effects.
Properties
IUPAC Name |
(E)-3-(5-nitro-1-benzofuran-2-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)4-2-9-6-7-5-8(12(15)16)1-3-10(7)17-9/h1-6H,(H,13,14)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNMWGHQIABWLM-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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